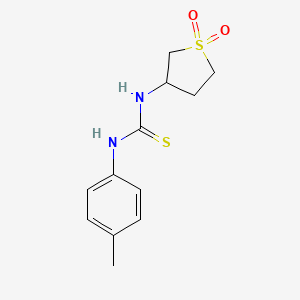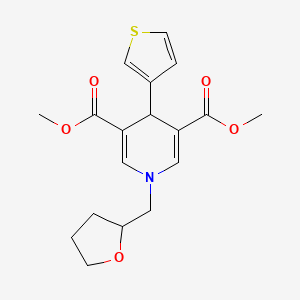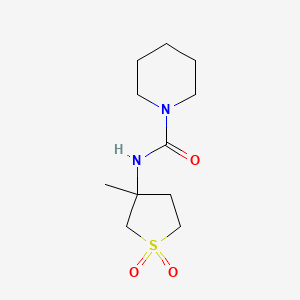![molecular formula C16H10BrN3OS B3957397 3-(4-bromophenyl)-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B3957397.png)
3-(4-bromophenyl)-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one
Descripción general
Descripción
3-(4-bromophenyl)-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one is a chemical compound that belongs to the class of thiadiazine derivatives. It has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : The synthesis of related thiadiazinoquinazolin-6-ones has been achieved through various methods, including condensation and cyclization processes. For example, the synthesis of 3-methyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one involved condensation of 3-amino-2-mercapto-3H-quinazolin-4-one with bromoacetone followed by cyclization using hydrobromic or concentrated sulfuric acid (Gakhar, Kiran, & Gupta, 1982).
Biological Activities
- Antimicrobial Properties : Some derivatives of thiadiazinoquinazolinones have been synthesized and evaluated for their antimicrobial activities. For instance, 6-bromo-2-(3-chloro-2-oxopropyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one and related compounds were tested for antimicrobial efficacy, showing promising results (Raval, Desai, & Desai, 2012).
- Anticancer Potential : Quinazolinone derivatives, including those with thiadiazol substitutions, have exhibited anticancer activities. For instance, novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones showed in vitro and in vivo anticancer activity, with some compounds found effective in preventing tumor growth in mice models (Joseph et al., 2010).
Chemical Reactions and Modifications
- Heterocyclic System Synthesis : The creation of various heterocyclic systems from compounds similar to 3-(4-bromophenyl)-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one has been documented. For example, the reaction of thioureas with certain compounds led to the formation of mesoionic compounds, illustrating the versatility of thiadiazinoquinazolinones in synthesizing diverse heterocyclic systems (Wasfy, 2003).
Applications in Material Science
- Multicomponent Synthesis : A green synthesis method for thiadiazoloquinazolin derivatives was developed through a multicomponent reaction, emphasizing the role of these compounds in material science for their potential use in creating environmentally friendly processes (Khansole et al., 2019).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-2H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3OS/c17-11-7-5-10(6-8-11)14-9-22-16-18-13-4-2-1-3-12(13)15(21)20(16)19-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJZBLUDFNOSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=O)C3=CC=CC=C3N=C2S1)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B3957345.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3957350.png)
![3-{5-[(3-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B3957353.png)
![1-(2-allyl-4-methoxyphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3957354.png)
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]glycyltryptophan](/img/structure/B3957357.png)
![6-chloro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one](/img/structure/B3957360.png)
![1-methyl-2-(4-methylphenyl)-2-oxoethyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B3957376.png)
![4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3957383.png)
![4-({[5-(2-carboxyvinyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3957389.png)
![7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B3957402.png)
